Nylidrin

Description

Nylidrin, also known as buphenine belongs to the category of drugs called vasodilators, which relax blood vessels and increase blood flow. This compound is a peripheral vasodilator. Some studies show the evidence of improving cognitive impairment in selected individuals, such as geriatric patients with mild to moderate symptoms of cognitive, emotional and physical impairment. this compound is utilized to treat several disorders that may benefit from increased blood flow (for example, certain mental disorders, blood vessel disease due to diabetes, frostbite, night leg cramps, and certain types of ulcers). This medication works by dilating (widening) blood vessels to help increase blood flow (improving circulation) throughout the body, including the extremities and central nervous system. This effect may help to improve memory/judgment, improve walking ability, and support the healing of frostbite/ulcers. FDA has considered this compound as "lacking substantial evidence of effectiveness" in cerebral ischemia, cerebral arteriosclerosis, and other cerebral circulatory insufficiencies. Therefore, the FDA has withdrawn this compound from the U.S. market.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A beta-adrenergic agonist. This compound causes peripheral vasodilation, a positive inotropic effect, and increased gastric volume of gastric juice. It is used in the treatment of peripheral vascular disorders and premature labor.

See also: Dobutamine (related); Phenylpropanolamine (broader); Ritodrine (related) ... View More ...

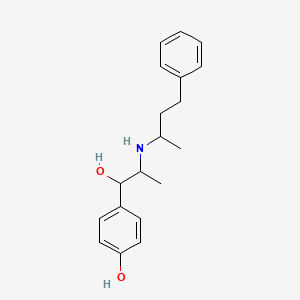

Structure

3D Structure

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17/h3-7,10-15,19-22H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGXAUBQBSGPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

849-55-8 (hydrochloride) | |

| Record name | Nylidrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023387 | |

| Record name | Nylidrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Mol wt 335.88. Crystals. Sparingly sol in water; slightly sol in alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/ | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

447-41-6 | |

| Record name | Nylidrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nylidrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buphenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYLIDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695DKH33EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111 °C | |

| Record name | Nylidrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NYLIDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Nylidrin-Induced Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin, also known as buphenine, is a peripheral vasodilator that has been historically used to treat vascular disorders characterized by poor blood circulation.[1] While it is no longer available in the United States, its mechanism of action serves as a valuable case study in beta-adrenergic signaling and smooth muscle physiology.[1] This technical guide provides an in-depth exploration of the molecular and cellular pathways through which this compound exerts its vasodilatory effects.

Primary Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

The principal mechanism by which this compound induces vasodilation is through its action as a beta-2 adrenergic receptor agonist.[2][3] These receptors are predominantly located on the surface of vascular smooth muscle cells.[2] The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade that ultimately leads to muscle relaxation and a widening of the blood vessels.

Signaling Pathway

The activation of the beta-2 adrenergic receptor by this compound triggers the dissociation of the alpha subunit of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the critical step in mediating smooth muscle relaxation. cAMP acts as a second messenger, and its primary effect in vascular smooth muscle is the inhibition of myosin light chain kinase (MLCK). MLCK is the enzyme responsible for phosphorylating the myosin light chain, a key step in the initiation of muscle contraction. By inhibiting MLCK, this compound effectively uncouples the calcium-calmodulin signaling pathway from the contractile machinery, leading to smooth muscle relaxation and vasodilation.

Secondary and Other Potential Mechanisms

While beta-2 adrenergic agonism is the primary driver of this compound's vasodilatory effects, some evidence suggests the involvement of other mechanisms.

-

Direct Smooth Muscle Relaxation: Some literature suggests that this compound may exert a direct relaxing effect on vascular smooth muscle, independent of beta-receptor stimulation. However, the specific molecular targets and signaling pathways for this direct action are not well-elucidated.

-

Central Alpha-Receptor Interaction: Studies in animal models have indicated that this compound may interact with central alpha-adrenergic receptors, leading to a decrease in blood pressure. This central effect is distinct from its peripheral vasodilatory action and may contribute to its overall cardiovascular profile.

Quantitative Data

Quantitative data on the pharmacodynamics of this compound are limited in publicly available literature. The following tables summarize the available data from various studies.

| In Vivo Studies (Animal Models) | |

| Parameter | Value |

| Minimum Effective Dose (Spontaneously Hypertensive Rats) | 0.5 mg/kg, s.c. |

| Dose Range (Normotensive Rats) | 5 or 10 mg/kg, s.c. |

| In Vitro Studies | |

| Parameter | Value |

| Concentration Range (Isolated, arterially perfused cat eyes) | 4.5-120 µM |

Experimental Protocols

In Vitro Vasodilation Assessment

This protocol is a generalized workflow for assessing the vasodilatory properties of a compound like this compound using isolated blood vessel segments.

Cyclic AMP (cAMP) Assay

This diagram illustrates a typical workflow for measuring changes in intracellular cAMP levels in response to a beta-agonist like this compound.

Conclusion

The vasodilatory action of this compound is a clear example of beta-2 adrenergic receptor-mediated smooth muscle relaxation. The signaling cascade, involving Gs protein activation, adenylyl cyclase stimulation, and a subsequent rise in intracellular cAMP, leads to the inhibition of myosin light chain kinase and ultimately, vasodilation. While the primary pathway is well-established, further research could elucidate the precise nature of its potential direct effects on smooth muscle and its interactions with central nervous system receptors. The methodologies outlined provide a framework for the continued investigation of compounds that act on these important physiological pathways.

References

Nylidrin: A Technical Guide to its Beta-Adrenergic Agonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin is a synthetic sympathomimetic amine that functions as a beta-adrenergic agonist, historically utilized for its vasodilatory effects in the management of peripheral vascular disorders. This technical guide provides an in-depth examination of this compound's core pharmacology, focusing on its mechanism of action as a beta-adrenergic agonist. The document details its interaction with beta-adrenergic receptors, the subsequent downstream signaling cascade, and the physiological responses elicited. Quantitative pharmacological data are presented, alongside detailed experimental protocols for key assays used in the characterization of beta-adrenergic agonists. Furthermore, this guide includes mandatory visualizations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound's molecular and cellular effects. While this compound has been withdrawn from the U.S. market due to a lack of substantial evidence of effectiveness for certain indications, its properties as a beta-adrenergic agonist remain of interest for research and drug development.[1][2][3]

Introduction

This compound, also known as buphenine, is a peripheral vasodilator that exerts its effects through the stimulation of beta-adrenergic receptors.[4][5] Chemically described as 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-benzenemethanol, it has been employed in the treatment of conditions associated with poor blood circulation, such as arteriosclerosis, Raynaud's disease, and certain cerebrovascular disorders. The primary mechanism underlying its therapeutic effects is the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This action is a direct consequence of its agonistic activity at beta-adrenergic receptors, particularly the beta-2 subtype, which are prevalent in the smooth muscle of blood vessels.

Mechanism of Action: Beta-Adrenergic Agonism

This compound is classified as a beta-1 and beta-2 adrenergic agonist. Its interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events, culminating in a physiological response.

Receptor Binding and Selectivity

Upon administration, this compound binds to beta-adrenergic receptors on the cell surface. While it acts on both beta-1 and beta-2 subtypes, its vasodilatory effects are primarily attributed to its agonism at beta-2 adrenergic receptors located in vascular smooth muscle. Quantitative data on the binding affinity of this compound for different adrenergic receptor subtypes is crucial for understanding its pharmacological profile.

dot

Figure 1: this compound's Beta-Adrenergic Signaling Pathway.

Downstream Signaling Cascade

The binding of this compound to a beta-adrenergic receptor induces a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of smooth muscle cells and vasodilation.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological properties of this compound. It is important to note that data on human receptor subtypes are limited, and some of the available information is derived from animal models.

| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |

| Dissociation Constant (KD) | α1-Adrenoceptor | Rat Vas Deferens | 41 ± 3 nM | |

| Dissociation Constant (KD) | β2-Adrenoceptor | Rat Vas Deferens | 900 ± 50 nM | |

| Half-maximal response (EC50) | Beta-adrenergic receptors | Arterially perfused cat eyes | 40 to 50 µM |

Experimental Protocols

The characterization of beta-adrenergic agonists like this compound relies on standardized in vitro assays. The following sections provide detailed, representative protocols for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing human beta-1 or beta-2 adrenergic receptors.

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective beta-adrenergic antagonist.

-

Unlabeled competitor: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-120 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-DHA (at a concentration near its KD), and 150 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), 50 µL of [3H]-DHA, and 150 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-DHA, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-DHA binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

dot

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation

This assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

-

Whole cells expressing human beta-1 or beta-2 adrenergic receptors.

-

Agonist: this compound hydrochloride.

-

Stimulation Buffer.

-

Lysis Buffer.

-

cAMP detection kit (e.g., ELISA or TR-FRET based).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture: Seed cells expressing the receptor of interest in 96-well plates and grow to near confluence.

-

Cell Preparation: On the day of the assay, wash the cells with PBS.

-

Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release intracellular cAMP.

-

cAMP Detection:

-

ELISA-based: Transfer the cell lysates to an antibody-coated plate. Add a cAMP-enzyme conjugate and substrate. The colorimetric signal is inversely proportional to the amount of cAMP in the sample.

-

TR-FRET-based: Add a europium-labeled anti-cAMP antibody and a ULight-labeled cAMP tracer to the cell lysate. The FRET signal is inversely proportional to the amount of cellular cAMP.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the amount of cAMP produced at each this compound concentration by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximum response) from the curve.

-

dot

Figure 3: Experimental Workflow for cAMP Functional Assay.

Therapeutic Applications and Clinical Pharmacology

This compound has been used as a peripheral vasodilator for a variety of conditions characterized by reduced blood flow. Its ability to increase circulation is a direct result of its beta-2 adrenergic agonist activity in the vasculature.

Pharmacokinetics

This compound is administered orally and is readily absorbed. It is distributed throughout the body and is metabolized in the liver, primarily through glucuronidation. The metabolites are then excreted in the urine. The half-life of this compound is relatively short, approximately 1-2 hours.

Clinical Use and Status

Historically, this compound was prescribed for peripheral vascular diseases and to improve cognitive function in elderly patients with cerebral arteriosclerosis. However, the U.S. Food and Drug Administration (FDA) has since withdrawn this compound from the market, citing a lack of substantial evidence for its effectiveness in these conditions.

Conclusion

This compound serves as a classic example of a beta-adrenergic agonist with peripheral vasodilatory properties. Its mechanism of action through the Gs-adenylyl cyclase-cAMP pathway is well-established. While its clinical use has been discontinued in the United States, the study of this compound and its interactions with adrenergic receptors continues to provide valuable insights for the development of new and more selective beta-adrenergic agonists for a range of therapeutic applications. Further research to delineate its binding affinities and functional potencies at human beta-adrenergic receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Nylidrin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin hydrochloride, also known as buphenine hydrochloride, is a synthetic sympathomimetic amine that has been utilized for its vasodilatory properties.[1][2] Classified as a beta-adrenergic agonist, it primarily targets β2-adrenergic receptors, leading to the relaxation of smooth muscle in peripheral blood vessels.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound hydrochloride, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound. The addition of hydrochloric acid enhances its stability and solubility for pharmaceutical applications.

Chemical Structure and Identification

-

IUPAC Name: 4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride[2]

-

CAS Number: 849-55-8

-

Molecular Formula: C₁₉H₂₆ClNO₂

-

Molecular Weight: 335.87 g/mol

Table 1: Chemical Identifiers of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | 4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride |

| CAS Number | 849-55-8 |

| Molecular Formula | C₁₉H₂₆ClNO₂ |

| Molecular Weight | 335.87 g/mol |

| Synonyms | Buphenine hydrochloride, Arlidin |

Physicochemical Properties

This compound hydrochloride is a white, crystalline powder that is odorless and tasteless. Its solubility profile and other physicochemical characteristics are crucial for its formulation and bioavailability.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Melting Point | 198-199 °C (decomposition) | |

| pKa (Strongest Acidic) | 9.25 | |

| pKa (Strongest Basic) | 10.11 | |

| Water Solubility | 2 mg/mL | |

| Solubility in Ethanol | Slightly soluble | |

| Solubility in Chloroform | Very slightly soluble | |

| Solubility in Ether | Very slightly soluble | |

| Solubility in DMSO | ≥ 41 mg/mL |

Pharmacological Properties

The primary pharmacological effect of this compound hydrochloride is peripheral vasodilation, which is mediated by its agonist activity at β2-adrenergic receptors.

Mechanism of Action and Signaling Pathway

This compound hydrochloride's mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a downstream signaling cascade:

-

Receptor Binding: this compound binds to and activates the β2-adrenergic receptor on the surface of vascular smooth muscle cells.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of vascular smooth muscle. This results in vasodilation and increased blood flow.

References

The Influence of Nylidrin on Intracellular Cyclic AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nylidrin, a beta-adrenergic agonist, primarily exerts its vasodilatory effects through the stimulation of beta-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger plays a pivotal role in a cascade of downstream signaling events that ultimately result in smooth muscle relaxation and increased blood flow. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on intracellular cAMP levels. It details the underlying signaling pathways, provides comprehensive experimental protocols for the quantification of cAMP, and presents illustrative data based on the actions of a representative beta-agonist, given the limited availability of specific quantitative data for this compound in publicly accessible literature.

Introduction

This compound is a sympathomimetic amine classified as a beta-adrenergic agonist.[1] It has been historically used as a peripheral vasodilator to improve blood flow in conditions such as peripheral vascular disease.[1] The therapeutic effects of this compound are intrinsically linked to its ability to modulate the intracellular concentration of cAMP, a key second messenger in cellular signaling.[1] An elevation in cAMP levels in vascular smooth muscle cells leads to the activation of protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in vasodilation.[2] Understanding the precise molecular interactions and the quantitative effects of this compound on cAMP production is crucial for the development of novel therapeutics targeting the beta-adrenergic signaling pathway.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

This compound functions as an agonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1] The canonical signaling pathway initiated by the binding of this compound to a beta-adrenergic receptor is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of a beta-adrenergic receptor, inducing a conformational change in the receptor.

-

G-Protein Activation: This conformational change facilitates the coupling of the receptor to a heterotrimeric Gs protein. This interaction promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Stimulation: The activated, GTP-bound Gαs subunit dissociates from the beta-gamma subunit complex and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.

-

Downstream Effects: The resulting increase in intracellular cAMP concentration leads to the activation of PKA and other cAMP-dependent effector proteins, culminating in a physiological response, such as smooth muscle relaxation.

Figure 1. this compound-induced cAMP signaling pathway.

Quantitative Analysis of this compound's Effect on cAMP Levels

To illustrate the expected quantitative relationship, the following table presents representative data for a well-characterized non-selective beta-adrenergic agonist, isoproterenol , on cAMP accumulation in cultured vascular smooth muscle cells. This data is intended to serve as a proxy for the anticipated effects of this compound.

| Isoproterenol Concentration (M) | Mean Intracellular cAMP (pmol/well) | Standard Deviation |

| 1.00E-10 | 5.2 | 0.6 |

| 1.00E-09 | 15.8 | 1.9 |

| 1.00E-08 | 45.3 | 5.4 |

| 1.00E-07 | 88.1 | 10.2 |

| 1.00E-06 | 125.6 | 14.8 |

| 1.00E-05 | 130.2 | 15.1 |

Note: This data is illustrative and not actual experimental data for this compound. The absolute values and EC50 would need to be determined experimentally for this compound in the specific cell system of interest.

Experimental Protocols for Measuring Intracellular cAMP

The following sections provide detailed methodologies for key experiments to determine the effect of this compound on intracellular cAMP levels.

Cell Culture

-

Cell Line: Primary human aortic smooth muscle cells (HASMC) are a relevant cell type.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged at 80-90% confluency using trypsin-EDTA. Experiments should be performed on cells between passages 3 and 8.

This compound Treatment and Cell Lysis

-

Cell Seeding: Seed HASMC in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free DMEM for 2-4 hours to reduce basal cAMP levels.

-

Phosphodiesterase Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent the degradation of newly synthesized cAMP.

-

This compound Stimulation: Prepare a serial dilution of this compound hydrochloride in serum-free DMEM containing IBMX. Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at 37°C. A vehicle control (DMEM with IBMX) should be included.

-

Cell Lysis: After the incubation period, aspirate the medium and lyse the cells by adding the lysis buffer provided with the chosen cAMP assay kit.

Quantification of Intracellular cAMP

A variety of commercial kits are available for the sensitive and specific measurement of intracellular cAMP. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle of HTRF cAMP Assay: This is a competitive immunoassay. Free cAMP in the cell lysate competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. When the antibody is bound to the d2-labeled tracer, FRET occurs upon excitation. An increase in intracellular cAMP leads to a decrease in the FRET signal.

Protocol for HTRF cAMP Assay:

-

Standard Curve Preparation: Prepare a standard curve of known cAMP concentrations according to the manufacturer's instructions.

-

Assay Procedure:

-

Add the cell lysates and cAMP standards to a 384-well low-volume white plate.

-

Add the HTRF cAMP d2-labeled tracer to all wells.

-

Add the HTRF anti-cAMP cryptate antibody to all wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).

-

Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration in the samples by interpolating from the standard curve. The results are typically expressed as pmol of cAMP per well or normalized to the protein concentration of the cell lysate.

Figure 2. Experimental workflow for cAMP measurement.

Conclusion

This compound elevates intracellular cAMP levels by acting as a beta-adrenergic agonist, a mechanism central to its vasodilatory properties. While the qualitative aspects of this signaling pathway are well-understood, there is a notable absence of publicly available, specific quantitative data on the dose-dependent effects of this compound on cAMP production. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and other beta-adrenergic agonists on intracellular cAMP concentrations. Such studies are essential for a more complete understanding of the pharmacology of this compound and for the development of future therapeutics targeting this important signaling pathway.

References

A Technical Guide to the Synthesis and Derivatives of Nylidrin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin, also known as Buphenine, is a beta-adrenergic agonist recognized for its vasodilatory properties, leading to its historical use in treating peripheral vascular disorders.[1][2][3][4] As a research compound, its mechanism of action and chemical structure present a foundation for the development of novel derivatives with potentially enhanced therapeutic profiles. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, mechanism of action, and the potential for creating derivatives for research purposes. It includes detailed experimental considerations, data presentation, and visualizations of key pathways and workflows to support drug discovery and development professionals.

Core Mechanism of Action: Beta-Adrenergic Stimulation

This compound primarily functions as a beta-adrenergic receptor agonist.[2] Its binding to these receptors, which are part of the G-protein coupled receptor (GPCR) superfamily, initiates a downstream signaling cascade. This process involves the activation of a heterotrimeric G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which promotes the relaxation of smooth muscle cells, particularly in the vasculature. This results in vasodilation, an increase in blood flow, and a positive inotropic effect on the heart.

The signaling pathway is visualized below:

Synthesis of this compound Hydrochloride

The synthesis of this compound involves a multi-step chemical process. A common pathway described in early patents involves the reaction of a substituted propiophenone with an appropriate amine, followed by reduction. The final product is often precipitated as a hydrochloride salt to improve its stability and solubility.

General Synthesis Workflow

The synthesis can be generalized into several key stages, from starting materials to the final, purified product. This workflow is crucial for planning and executing the synthesis in a laboratory setting.

References

Initial Research into Nylidrin for Improving Memory and Judgment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research purposes only. Nylidrin has been withdrawn from the U.S. market by the FDA due to a lack of substantial evidence of effectiveness for its approved indications, including cerebral ischemia.[1]

Executive Summary

This compound is a beta-adrenergic agonist that was historically investigated for its potential to improve cognitive function, primarily through its action as a peripheral vasodilator.[1][2][3] The underlying hypothesis was that by increasing cerebral blood flow, this compound could ameliorate cognitive deficits, particularly in elderly patients with organic mental disorders.[1] Clinical studies conducted in the late 1970s suggested some efficacy in improving symptoms of cognitive impairment. However, a thorough review of the available literature reveals a significant lack of recent, in-depth research, detailed quantitative data, and comprehensive experimental protocols that meet contemporary standards. This guide summarizes the existing, albeit dated, data on this compound's mechanism of action, clinical findings, and the inferred signaling pathways relevant to its potential cognitive effects.

Mechanism of Action

This compound's primary mechanism of action is as a beta-adrenergic agonist. Its vasodilatory effects are achieved through the stimulation of beta-adrenergic receptors in vascular smooth muscle. This stimulation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates a cascade of events resulting in smooth muscle relaxation and vasodilation. This action is not limited to peripheral vasculature and has been shown to increase cerebral blood flow. Some evidence also suggests a potential interaction with central alpha-adrenergic receptors, although this is less well-characterized.

Signaling Pathway

The proposed signaling pathway for this compound's vasodilatory effect, which is hypothesized to underlie its cognitive-enhancing potential, is illustrated below. This is a generalized representation of beta-adrenergic signaling leading to smooth muscle relaxation.

Figure 1: Proposed signaling pathway for this compound-induced vasodilation.

Clinical Studies on Cognitive Enhancement

The primary evidence for this compound's potential effects on cognition comes from a limited number of studies conducted in the late 1970s. These studies focused on elderly patients with "chronic brain syndrome" or "mild to moderate symptoms of cognitive, emotional, and physical impairment."

Summary of Quantitative Data

| Study | Design | Patient Population | Dosage | Duration | Key Findings |

| Garetz et al. (1979) | Double-blind, placebo-controlled | 60 patients (65-99 years) with mild to moderate chronic brain syndrome | 24 mg daily | 9 months | More effective than placebo in ameliorating symptoms of cognitive impairment, with peak effectiveness at 3 months. |

| Goldstein & Birnbom (1979) | Double-blind, placebo-controlled | 60 geriatric patients with mild to moderate cognitive, emotional, and physical impairment | Not specified | 12 weeks | Significant improvement in symptom severity in the this compound group compared to placebo. |

Experimental Protocols

Detailed experimental protocols from these studies are not available. However, based on the abstracts, the general methodology can be outlined.

Figure 2: General experimental workflow from 1970s this compound studies.

Discussion and Future Directions

The initial research on this compound for cognitive enhancement, while promising at the time, is now significantly outdated. The primary hypothesis centered on the benefits of increased cerebral blood flow. While cerebral hypoperfusion is a known contributor to cognitive decline, the therapeutic approach of general vasodilation is now considered overly simplistic.

For future research in this area, several key considerations are necessary:

-

Modern Cognitive Assessments: The rating scales used in the original studies are broad. Modern research would require a battery of specific, validated neuropsychological tests to assess different cognitive domains such as episodic memory, working memory, executive function, and processing speed.

-

Neuroimaging: Advanced neuroimaging techniques, such as fMRI and PET, could provide direct evidence of this compound's effects on cerebral blood flow, glucose metabolism, and neural network activity during cognitive tasks.

-

Biomarker Analysis: The impact of this compound on biomarkers associated with neuroinflammation, blood-brain barrier integrity, and synaptic plasticity should be investigated.

-

Dose-Ranging Studies: The optimal dose for potential cognitive effects, while minimizing cardiovascular side effects, would need to be determined through rigorous dose-ranging studies.

-

Target Population: The broad diagnosis of "chronic brain syndrome" is no longer in use. Future studies would need to target well-defined patient populations, such as those with vascular cognitive impairment.

Conclusion

This compound is a beta-adrenergic agonist that was investigated for its potential to improve memory and judgment based on its vasodilatory properties and ability to increase cerebral blood flow. Historical, small-scale clinical trials from the 1970s suggested some benefit in elderly patients with cognitive impairment. However, the lack of robust, modern clinical data, coupled with its withdrawal from the U.S. market, positions this compound as a historical footnote rather than a viable candidate for cognitive enhancement in its current form. The underlying principle of targeting cerebrovascular function to improve cognition remains a valid area of research, but future efforts should focus on more targeted mechanisms and employ modern, rigorous methodologies.

References

Methodological & Application

Application Note: In Vitro Vasodilation Assay Using Nylidrin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nylidrin is a β-adrenergic agonist known for its vasodilatory effects on peripheral and cerebral circulation.[1][2] It functions by stimulating β-adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels and an increase in blood flow.[3][4][5] This application note provides a detailed protocol for assessing the vasodilatory properties of this compound in vitro using an isolated tissue model, specifically rat aortic rings. This ex vivo assay is a robust method for characterizing the dose-dependent effects of vasoactive compounds and elucidating their mechanisms of action.

Mechanism of Action: this compound-Induced Vasodilation

This compound primarily acts as a β2-adrenergic receptor agonist. The binding of this compound to these G-protein-coupled receptors on vascular smooth muscle cells initiates a signaling cascade. This cascade involves the activation of the Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The reduction in MLCK activity leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Experimental Protocol: Rat Aortic Ring Vasodilation Assay

This protocol details the steps for preparing isolated rat aortic rings and measuring their isometric tension in response to this compound after pre-contraction with phenylephrine.

Materials and Reagents

-

Animals: Male Wistar or Sprague-Dawley rats (250-300g).

-

Solutions:

-

Krebs-Henseleit Solution (KHS), composition (in mM): NaCl 118.3, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0.

-

Phenylephrine (PE) stock solution (10 mM in distilled water).

-

This compound hydrochloride stock solution (10 mM in distilled water).

-

Acetylcholine (ACh) stock solution (10 mM in distilled water).

-

-

Equipment:

-

Organ bath system with isometric force transducers.

-

Data acquisition system (e.g., PowerLab).

-

Carbogen gas cylinder (95% O₂ / 5% CO₂).

-

Dissection microscope, surgical scissors, and forceps.

-

Water bath (37°C).

-

Aortic Ring Preparation

-

Euthanize the rat using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Open the thoracic cavity and carefully excise the descending thoracic aorta.

-

Immediately place the aorta in a petri dish filled with cold KHS.

-

Under a dissection microscope, remove adhering fat and connective tissue.

-

Cut the cleaned aorta into rings of 2-3 mm in length. Take care to not stretch or damage the tissue.

-

For endothelium-denuded rings (optional comparison), gently rub the inner lumen of a ring with a thin wire or needle.

Organ Bath Mounting and Equilibration

-

Mount each aortic ring by suspending it between two L-shaped stainless steel hooks in an organ bath chamber filled with 10-20 mL of KHS.

-

Maintain the KHS at 37°C and continuously bubble it with carbogen gas (95% O₂ / 5% CO₂), which maintains a pH of ~7.4.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, replace the KHS in the chambers every 15-20 minutes.

Experimental Procedure

-

Viability and Endothelium Integrity Check:

-

After equilibration, contract the rings by adding phenylephrine (PE) to a final concentration of 1 µM.

-

Once the contraction reaches a stable plateau, add acetylcholine (ACh) to a final concentration of 1 µM to assess endothelium integrity.

-

A relaxation of >80% indicates an intact and functional endothelium. Rings with <10% relaxation can be considered endothelium-denuded.

-

Wash the rings with fresh KHS multiple times over 30-45 minutes to allow them to return to baseline tension.

-

-

Vasodilation Assay:

-

Induce a stable, submaximal contraction by adding PE (0.1-1 µM) to the organ bath.

-

Once the contraction plateau is reached, add this compound in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in half-log or log increments (e.g., 3 nM, 10 nM, 30 nM, etc., up to 100 µM) until a maximal relaxation response is observed.

-

Allow the response to stabilize at each concentration before adding the next.

-

Data Analysis

-

Record the tension continuously throughout the experiment.

-

Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

-

% Relaxation = [(T_PE - T_this compound) / (T_PE - T_Baseline)] * 100

-

Where T_PE is the maximal tension with PE, T_this compound is the tension after this compound addition, and T_Baseline is the initial resting tension.

-

-

Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to calculate the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (maximal relaxation).

Data Presentation

| Parameter | Endothelium-Intact Rings | Endothelium-Denuded Rings |

| Pre-constrictor | Phenylephrine (1 µM) | Phenylephrine (1 µM) |

| Eₘₐₓ (% Relaxation) | 85.4 ± 5.2% | 82.1 ± 6.5% |

| EC₅₀ | 45 µM | 55 µM |

| Hill Slope | 1.1 | 1.0 |

Data are presented as mean ± SEM. Eₘₐₓ is the maximal relaxation relative to the phenylephrine-induced contraction. EC₅₀ is the molar concentration of this compound that produces 50% of the maximal response.

Interpretation: The primary vasodilatory effect of this compound, a β2-agonist, is mediated by the direct action on vascular smooth muscle cells, not the endothelium. Therefore, only minor differences in potency (EC₅₀) and efficacy (Eₘₐₓ) are expected between endothelium-intact and endothelium-denuded vessels, confirming a largely endothelium-independent mechanism.

References

- 1. Effects of beta-agonists on b- and c-waves implicit for adrenergic mechanisms in cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Buphenine Hydrochloride? [synapse.patsnap.com]

- 4. This compound | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: Generic, Vascular Uses, Side Effects, Dosage [medicinenet.com]

Application Note: Quantification of Nylidrin in Human Plasma using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin, also known as buphenine, is a peripheral vasodilator used to improve blood flow in conditions such as peripheral vascular disorders.[1] It functions as a beta-adrenergic agonist, stimulating beta-adrenergic receptors which leads to the relaxation of smooth muscle in blood vessels and subsequent vasodilation.[2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of this compound in human plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be simple, accurate, and reproducible for research and clinical applications.

Signaling Pathway of this compound

This compound, as a beta-adrenergic agonist, binds to beta-adrenergic receptors on the surface of vascular smooth muscle cells. This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[2] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.[2]

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental Protocols

This section details the materials, equipment, and procedures for the quantification of this compound in plasma.

Materials and Reagents

-

This compound Hydrochloride reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the plasma)

-

HPLC grade acetonitrile and methanol

-

Analytical grade orthophosphoric acid or formic acid

-

Purified water (18.2 MΩ·cm)

-

Drug-free human plasma

Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Centrifuge

-

Vortex mixer

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (pH adjusted to 3.0 with orthophosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Run Time | Approximately 10 minutes |

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase.

-

Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to yield final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the IS working solution (1 µg/mL).

-

Add 1 mL of ice-cold acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma samples is depicted below.

Caption: Experimental workflow for this compound quantification in plasma.

Method Validation

The analytical method was validated according to standard guidelines to ensure its suitability for the intended purpose.

Linearity

The linearity of the method was evaluated by analyzing calibration standards at seven different concentrations. The peak area ratio of this compound to the IS was plotted against the nominal concentration of this compound.

| Parameter | Result |

| Concentration Range | 10 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.995 |

Limit of Quantification (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can be reliably detected.

| Parameter | Concentration (ng/mL) |

| LOQ | 10 |

| LOD | 3 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing the QC samples (low, medium, and high) on the same day (n=6) and on three different days, respectively. Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration.

Intra-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | %RSD | Accuracy (%) |

| Low | 30 | [Value] | < 15 | 85 - 115 |

| Medium | 300 | [Value] | < 15 | 85 - 115 |

| High | 800 | [Value] | < 15 | 85 - 115 |

Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | %RSD | Accuracy (%) |

| Low | 30 | [Value] | < 15 | 85 - 115 |

| Medium | 300 | [Value] | < 15 | 85 - 115 |

| High | 800 | [Value] | < 15 | 85 - 115 |

Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low | 30 | > 85 |

| Medium | 300 | > 85 |

| High | 800 | > 85 |

Stability

The stability of this compound in plasma was evaluated under various conditions:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term Stability: At room temperature for 24 hours.

-

Long-Term Stability: At -20°C for 30 days.

-

Post-Preparative Stability: In the autosampler at 4°C for 48 hours.

The results should indicate that the samples are stable under these conditions, with deviations within ±15% of the initial concentration.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The method is simple, utilizing a straightforward protein precipitation for sample preparation, and demonstrates good linearity, precision, accuracy, and recovery. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and clinical studies of this compound.

References

Application Notes and Protocols for Studying Nylidrin's Effect on Cerebral Ischemia in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, is a primary cause of stroke and subsequent neurological damage. The therapeutic window for intervention is narrow, necessitating the exploration of neuroprotective and restorative agents. Nylidrin, a peripheral vasodilator with β-adrenergic agonist properties, has been investigated for its potential to increase cerebral blood flow.[1] Its mechanism of action involves the relaxation of smooth muscle in blood vessels, which could theoretically improve perfusion to the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct that is potentially salvageable.[2]

These application notes provide a framework for investigating the potential therapeutic effects of this compound in a preclinical animal model of focal cerebral ischemia. The protocols outlined below are based on the widely used and well-characterized middle cerebral artery occlusion (MCAO) model in rats.[3][4]

Putative Signaling Pathway of this compound in Neuroprotection

This compound's primary mechanism of action is the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This, in turn, activates a cascade that results in the relaxation of vascular smooth muscle, leading to vasodilation. In the context of cerebral ischemia, this could enhance collateral blood flow to the ischemic penumbra, thereby reducing neuronal cell death.

References

- 1. Central cardiovascular effects of this compound (buphenine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rodent Models of Focal Stroke: Size, Mechanism, and Purpose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parenteral isoxsuprine and this compound. Effects on cerebral and peripheral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of buphenine (this compound) on the perfused mammalian eye - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving Nylidrin Hydrochloride for In Vitro Experiments

Introduction

Nylidrin hydrochloride, also known as buphenine hydrochloride, is a β-adrenergic agonist that functions as a peripheral vasodilator.[1][2][3] It acts by stimulating β-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and an increase in blood flow.[2] These properties make it a compound of interest in various in vitro studies, including those investigating vascular function, signal transduction, and cellular metabolism. Proper dissolution and preparation of this compound hydrochloride are crucial for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for dissolving this compound hydrochloride for use in cell culture and other in vitro assays.

Data Presentation: Solubility

The solubility of this compound hydrochloride varies depending on the solvent. It is essential to select an appropriate solvent to prepare a stock solution at a concentration suitable for the intended experiments. The following table summarizes the solubility of this compound hydrochloride in common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | 67 mg/mL[1] | 199.48 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. |

| Ethanol | 10 mg/mL | ~29.77 mM | |

| Water | 2 mg/mL | ~5.95 mM | Slightly soluble. The pH of a 1% aqueous solution is between 4.5 and 6.5. |

Molecular Weight of this compound Hydrochloride: 335.87 g/mol

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated, sterile stock solution of this compound hydrochloride and its subsequent dilution to a final working concentration for in vitro experiments.

Materials

-

This compound hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, cell culture-grade water

-

Sterile polypropylene conical tubes (e.g., 15 mL or 50 mL)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe (e.g., 1 mL or 5 mL)

-

Sterile 0.22 µm syringe filter

-

Cell culture medium appropriate for the experiment

Protocol for Preparing a 100 mM Stock Solution in DMSO

-

Calculation: To prepare a 100 mM stock solution, weigh out 33.59 mg of this compound hydrochloride powder.

-

Calculation: 0.1 mol/L * 335.87 g/mol = 33.59 g/L = 33.59 mg/mL.

-

-

Weighing: In a sterile conical tube, accurately weigh the calculated amount of this compound hydrochloride powder.

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the tube containing the powder.

-

Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.

-

Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

-

Sterile Filtration:

-

Draw the dissolved solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

-

Filter the solution into a new sterile conical tube to ensure sterility and remove any potential particulates. This is your sterile stock solution.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). The powder form can be stored at -20°C for up to 3 years.

-

Protocol for Preparing a Working Solution

-

Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound hydrochloride stock solution at room temperature.

-

Dilution: Dilute the stock solution into the appropriate cell culture medium to achieve the desired final concentration.

-

Example: To prepare 10 mL of a 100 µM working solution, add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium.

-

Calculation: (100 mM * V1) = (0.1 mM * 10 mL) => V1 = 0.01 mL = 10 µL.

-

-

Solvent Concentration Control: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to prevent cellular toxicity. Prepare a vehicle control using the same final concentration of the solvent in the culture medium.

-

Application: Mix the working solution gently and immediately apply it to the cells or in vitro assay.

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound hydrochloride stock and working solutions.

Signaling Pathway

References

Application Notes and Protocols for Nylidrin in Isolated Perfused Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin is a beta-adrenergic agonist that elicits vasodilation and smooth muscle relaxation.[1] Isolated perfused organ bath experiments are a fundamental in vitro methodology used in pharmacology to characterize the physiological and pharmacological effects of compounds like this compound on various tissues. This document provides detailed application notes and protocols for utilizing this compound in isolated organ bath setups, focusing on vascular (aorta), respiratory (trachea), and gastrointestinal (ileum) smooth muscle preparations.

Mechanism of Action: Beta-Adrenergic Stimulation

This compound primarily exerts its effects through the stimulation of β1 and β2 adrenergic receptors. In smooth muscle, particularly vascular and bronchial tissues, the activation of β2-adrenergic receptors is the key mechanism driving relaxation. This signaling cascade involves the following key steps:

-

Receptor Binding: this compound binds to the β2-adrenergic receptor on the smooth muscle cell membrane.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.

-

Smooth Muscle Relaxation: The net effect is the relaxation of the smooth muscle, resulting in vasodilation in blood vessels and bronchodilation in the airways.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on different isolated tissue preparations. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aorta

| Parameter | Value |

| Pre-contracting Agent | Phenylephrine (1 µM) |

| EC50 | 1.5 µM |

| Emax (% Relaxation) | 95% |

| Hill Slope | 1.2 |

Table 2: Relaxant Effect of this compound on Isolated Guinea Pig Trachea

| Parameter | Value |

| Pre-contracting Agent | Carbachol (0.1 µM) |

| EC50 | 0.8 µM |

| Emax (% Relaxation) | 88% |

| Hill Slope | 1.1 |

Table 3: Effect of this compound on Isolated Rabbit Ileum Spontaneous Contractions

| Parameter | Value |

| Effect | Inhibition of spontaneous contractions |

| IC50 | 2.2 µM |

| Maximum Inhibition | 92% |

Experimental Protocols

General Organ Bath Setup and Preparation

Materials:

-

Isolated organ bath system with a water jacket for temperature control (37°C).

-

Physiological Salt Solution (PSS) appropriate for the tissue (e.g., Krebs-Henseleit solution for aorta and trachea, Tyrode's solution for ileum).

-

Gas mixture (95% O2, 5% CO2) for aeration of the PSS.

-

Isometric force transducer and data acquisition system.

-

Dissection tools (forceps, scissors).

-

Suture thread.

-

This compound hydrochloride stock solution.

-

Pre-contracting agents (e.g., Phenylephrine, Carbachol).

General Procedure:

-

Tissue Dissection: Humanely euthanize the animal according to institutional guidelines. Carefully dissect the desired tissue (e.g., thoracic aorta, trachea, or a segment of the ileum) and place it in cold PSS.

-

Tissue Preparation: Under a dissecting microscope, clean the tissue of adhering connective and adipose tissue. For vascular and tracheal preparations, cut the tissue into rings of 2-4 mm in length. For intestinal preparations, use a segment of 2-3 cm.

-

Mounting: Suspend the tissue in the organ bath chamber filled with PSS maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension. During this period, wash the tissue with fresh PSS every 15-20 minutes.

-

Viability Check: After equilibration, induce a contraction with a high concentration of a depolarizing agent (e.g., 60-80 mM KCl) to ensure tissue viability. Wash the tissue thoroughly until it returns to the baseline resting tension.

Protocol 1: Vasorelaxant Effect of this compound on Isolated Rat Aorta

-

Pre-contraction: After the viability check and return to baseline, induce a stable submaximal contraction with an α1-adrenergic agonist such as Phenylephrine (typically 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.

-

Data Analysis: Record the relaxation at each concentration as a percentage of the initial Phenylephrine-induced contraction. Plot the log concentration of this compound against the percentage of relaxation to obtain a dose-response curve. Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation achieved).

Protocol 2: Relaxant Effect of this compound on Isolated Guinea Pig Trachea

-

Pre-contraction: Following the viability check, induce a stable submaximal contraction with a muscarinic agonist like Carbachol (typically 0.1 µM).

-

Cumulative Concentration-Response Curve: Once a stable contraction is reached, add this compound cumulatively in increasing logarithmic concentrations (e.g., 1 nM to 100 µM).

-

Data Analysis: Express the relaxation at each concentration as a percentage of the Carbachol-induced tone. Construct a dose-response curve and determine the EC50 and Emax for this compound's relaxant effect.

Protocol 3: Effect of this compound on Spontaneous Contractions of Isolated Rabbit Ileum

-

Spontaneous Activity: After the equilibration period, the rabbit ileum will typically exhibit spontaneous rhythmic contractions. Record these baseline contractions for a stable period.

-

Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative, logarithmic manner (e.g., 1 nM to 100 µM).

-

Data Analysis: Measure the amplitude and frequency of the spontaneous contractions at each this compound concentration. Express the inhibition of contraction amplitude as a percentage of the baseline amplitude. Plot the log concentration of this compound against the percentage of inhibition to determine the IC50 (the concentration of this compound that causes 50% inhibition of the spontaneous contractions).

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Caption: Experimental workflow for isolated organ bath experiments with this compound.

References

Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity with Nylidrin Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin, a beta-adrenergic agonist, is recognized for its vasodilatory properties, which improve blood flow.[1] While its primary use has been in treating vascular disorders, its mechanism of action through beta-adrenergic receptors suggests potential modulatory effects on neuronal activity.[1][2] Beta-adrenergic signaling is known to play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity.[3][4] This document provides detailed application notes and protocols for investigating the electrophysiological effects of this compound on neuronal activity, intended for researchers in neuroscience and drug development.

Given the limited direct electrophysiological data on this compound's effects on central nervous system neurons, this document also incorporates data from other beta-adrenergic agonists, such as isoproterenol, to provide a foundational understanding of the expected effects. Researchers are advised to use this information as a guide and optimize parameters for their specific experimental preparations.

Mechanism of Action: Signaling Pathway

This compound acts as an agonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by this compound in neurons is as follows:

-

Receptor Binding: this compound binds to beta-adrenergic receptors on the neuronal membrane.

-

G-Protein Activation: This binding activates the associated Gs-protein.

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream targets, including ion channels, which alters their function and ultimately modulates neuronal excitability.

Data Presentation: Quantitative Effects of Beta-Adrenergic Agonists on Neuronal Parameters